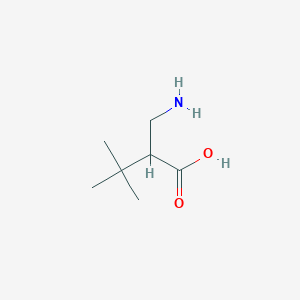

2-(Aminomethyl)-3,3-dimethylbutanoic acid

Description

Context within Branched-Chain Amino Acid Derivatives

2-(Aminomethyl)-3,3-dimethylbutanoic acid is classified as a branched-chain amino acid (BCAA) derivative. The BCAAs—leucine, isoleucine, and valine—are fundamental proteinogenic amino acids characterized by a non-linear aliphatic side-chain. medchemexpress.com The structural hallmark of the subject compound is its 3,3-dimethylbutyl group, which makes it a structural analogue of leucine. Specifically, it is a derivative of tert-leucine (2-amino-3,3-dimethylbutanoic acid), an isomer of leucine. medchemexpress.com

This compound is also considered a γ-amino acid (gamma-amino acid) analogue because the amino group is separated from the carboxyl group by three carbon atoms, similar to the neurotransmitter γ-aminobutyric acid (GABA). This dual identity as both a BCAA derivative and a GABA analogue places it in a unique position for scientific inquiry, particularly in fields exploring metabolic pathways and neurological systems. The bulky tert-butyl group provides significant steric hindrance, which can influence its interaction with enzymes and receptors, making it a valuable tool in peptide synthesis and pharmacological studies.

Significance of Stereochemistry and Enantiomeric Forms in Research

The presence of a chiral center at the C2 position means that this compound exists as two non-superimposable mirror images, or enantiomers: the (R)- and (S)-forms. In biological systems, stereochemistry is paramount, as enzymes, receptors, and other biological macromolecules are themselves chiral. acs.orgwikipedia.org This chirality dictates that the interaction between a small molecule and its biological target is often highly stereospecific, meaning one enantiomer may exhibit significantly different activity, potency, or metabolic profile than the other. nih.gov

For instance, research into related chiral compounds often reveals that biological activity resides primarily in one enantiomer. A study on the anesthetic etomidate (B1671615) showed that its R(+) isomer was substantially more potent at modulating GABA-A receptors than its S(-) counterpart. nih.gov While direct comparative studies on the enantiomers of this compound are not extensively published, the principle of stereoselectivity is a foundational concept in the research of such molecules.

The scientific community acknowledges the importance of studying these enantiomers separately, which is evidenced by their individual availability from chemical suppliers. Researchers can acquire the pure (R)-2-(aminomethyl)-3,3-dimethylbutanoic acid or the (S)-2-(aminomethyl)-3,3-dimethylbutanoic acid for specific investigations. The ability to isolate and study each enantiomer is crucial for accurately interpreting research data and understanding the precise structure-activity relationships that govern its biological effects. Methodologies like chiral chromatography are employed to separate these stereoisomers, ensuring high enantiomeric purity for research purposes. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-(aminomethyl)-3,3-dimethylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-7(2,3)5(4-8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVGZPYGHSNPXQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CN)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Aminomethyl 3,3 Dimethylbutanoic Acid and Its Analogues

Asymmetric Synthesis Approaches

The stereocontrolled synthesis of β-amino acids can be broadly categorized into several approaches, each offering distinct advantages in terms of efficiency, selectivity, and scalability. These methods are crucial for accessing enantiomerically pure forms of these compounds, which is often a prerequisite for their biological activity.

Asymmetric Hydrogenation Pathways

Asymmetric hydrogenation represents a powerful and atom-economical method for the synthesis of chiral β-amino acids from prochiral enamines. This approach typically involves the use of a chiral transition metal catalyst to stereoselectively deliver hydrogen to the double bond of a β-enamine precursor.

One of the most effective catalytic systems for this transformation involves the use of rhodium complexes with chiral diphosphine ligands, such as those from the Josiphos family. These catalysts have demonstrated high efficiency and enantioselectivity in the hydrogenation of β-enamido phosphonates, which are analogues of the precursors to β-amino acids. The choice of ligand is critical in achieving high levels of stereocontrol. For instance, Rhodium complexes of (R)-Me-CATPHOS and (R)-(S)-JOSIPHOS have been shown to be a complementary pair of catalysts for the highly efficient asymmetric hydrogenation of a selection of (E)- and (Z)-β-aryl-β-(enamido)phosphonates, often yielding excellent enantiomeric excesses (ee) of over 99%. uh.edu

The general reaction for the asymmetric hydrogenation of a β-enamine ester is depicted below:

Figure 1: Asymmetric Hydrogenation of a β-Enamine Ester

R1, R2, R3 = Alkyl, Aryl; L* = Chiral Ligand

A representative example of the high enantioselectivities achievable with this methodology is the hydrogenation of various β-aryl-β-(enamido)phosphonates using a Rh/(R,S)-Josiphos catalyst. The results, as summarized in the table below, highlight the effectiveness of this approach for a range of substrates.

| Substrate (Ar) | Configuration | Yield (%) | ee (%) |

|---|---|---|---|

| Phenyl | E | 95 | >99 |

| 4-Methylphenyl | E | 96 | >99 |

| 4-Methoxyphenyl | E | 97 | >99 |

| 4-Chlorophenyl | E | 94 | >99 |

| 2-Naphthyl | E | 95 | >99 |

Table 1: Rhodium-Josiphos Catalyzed Asymmetric Hydrogenation of (E)-β-Aryl-β-(enamido)phosphonates. uh.edu

Biocatalytic Synthesis Routes using Amino Acid Dehydrogenases

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The use of enzymes, such as amino acid dehydrogenases, allows for reactions to be carried out under mild conditions with exceptional stereospecificity.

The enzymatic synthesis of (S)-2-Amino-3,3-dimethylbutanoic acid, also known as L-tert-leucine, from its corresponding α-keto acid, 3,3-dimethyl-2-oxobutanoic acid (trimethylpyruvic acid), is a well-established biocatalytic process. This reductive amination is catalyzed by leucine dehydrogenase (LeuDH), a NAD(P)+ dependent enzyme. researchgate.netankara.edu.tr

The reaction proceeds with high conversion and excellent enantiomeric excess, typically exceeding 99% ee. researchgate.net This high degree of stereoselectivity is a hallmark of enzymatic catalysis and is crucial for the production of enantiomerically pure amino acids for pharmaceutical applications.

Both wild-type and engineered leucine dehydrogenases have been successfully employed in the synthesis of L-tert-leucine. Wild-type LeuDH from various microorganisms, such as Bacillus cereus, has been shown to be effective. researchgate.net However, protein engineering has played a significant role in improving the efficiency and substrate scope of these enzymes.

Directed evolution has been used to engineer LeuDH from Lysinibacillus sphaericus for improved efficiency in L-tert-leucine synthesis. santiago-lab.com Through random mutagenesis, variants with enhanced specific activity towards the non-natural substrate trimethylpyruvic acid have been generated. For instance, a mutant enzyme, H6, exhibited a more than two-fold increase in specific activity on trimethylpyruvic acid compared to the wild-type enzyme. santiago-lab.com Furthermore, the catalytic efficiencies (kcat/Km) of the best mutant enzyme for both the keto acid substrate and the NADH cofactor were enhanced by over five-fold. santiago-lab.com Such improvements significantly enhance the productivity of the biocatalytic process.

| Enzyme | Specific Activity on Trimethylpyruvic Acid (U/mg) | kcat/Km (s-1M-1) for Trimethylpyruvic Acid | kcat/Km (s-1M-1) for NADH | Productivity (g/L/day) |

|---|---|---|---|---|

| Wild-Type LeuDH | 12.3 | 1.2 x 104 | 2.5 x 104 | 666 |

| Mutant H6 | 28.1 | 6.8 x 104 | 1.3 x 105 | 1170 |

Table 2: Comparison of Wild-Type and Engineered Leucine Dehydrogenase for L-tert-leucine Synthesis. santiago-lab.com

A significant challenge in the industrial application of NAD(P)H-dependent enzymes is the high cost of the nicotinamide cofactor. To overcome this, efficient in situ cofactor recycling systems are essential. A common strategy is to couple the primary reaction with a secondary enzymatic reaction that regenerates the consumed cofactor.

In the context of L-tert-leucine synthesis, a formate dehydrogenase (FDH) is often co-expressed with LeuDH. FDH catalyzes the oxidation of formate to carbon dioxide, with the concomitant reduction of NAD+ to NADH. This coupled system allows for the continuous regeneration of the NADH required by LeuDH. researchgate.netresearchgate.net

Another effective cofactor recycling system employs a ketoreductase (KRED) and a secondary alcohol, such as isopropanol. The KRED catalyzes the oxidation of the secondary alcohol to a ketone (e.g., acetone), which in turn reduces NADP+ to NADPH or NAD+ to NADH. This system is advantageous due to the low cost and high availability of secondary alcohols. Some engineered ketoreductases possess the ability to dehydrogenate a secondary alcohol reductant, meaning a separate dehydrogenase enzyme is not always required.

Stereoselective Transformations from Chiral Precursors

The "chiral pool" refers to the collection of readily available, enantiomerically pure natural products, such as amino acids, sugars, and terpenes, which can be used as starting materials for the synthesis of complex chiral molecules. This approach leverages the inherent chirality of these natural compounds to introduce stereocenters into the target molecule.

A powerful strategy within this approach is the use of chiral auxiliaries. A chiral auxiliary is a chiral molecule that is temporarily attached to an achiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.

Evans oxazolidinones are a widely used class of chiral auxiliaries, particularly in the asymmetric synthesis of α- and β-amino acids. These auxiliaries are typically derived from readily available chiral amino alcohols. The synthesis of a β-amino acid using an Evans-type auxiliary generally involves the following steps:

Acylation: The chiral auxiliary is acylated with a suitable carboxylic acid derivative.

Enolate Formation: A base is used to generate a stereochemically defined enolate.

Diastereoselective Alkylation: The enolate is reacted with an electrophile, with the chiral auxiliary directing the approach of the electrophile to one face of the enolate, leading to a high degree of diastereoselectivity.

Auxiliary Cleavage: The chiral auxiliary is removed, typically by hydrolysis or reduction, to yield the desired β-amino acid derivative.

For the synthesis of a β-amino acid, a common route involves the diastereoselective alkylation of an N-acylated Evans auxiliary with a haloacetate ester. The bulky substituent on the chiral auxiliary effectively shields one face of the enolate, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary provides the enantiomerically enriched β-amino acid.

Figure 2: General Scheme for the Synthesis of a β-Amino Acid using an Evans Chiral Auxiliary.

This methodology provides a reliable and highly stereoselective route to a wide range of β-amino acids with predictable stereochemical outcomes.

Conversion of (R)-2-Amino-3,3-dimethylbutanoic Acid to α-Hydroxy Acids with Retention of Configuration

A key transformation in the synthesis of chiral molecules is the conversion of one functional group to another while preserving the stereochemical integrity of the chiral center. The conversion of α-amino acids to α-hydroxy acids can be achieved with retention of configuration through the use of nitrous acid (HNO₂) doubtnut.com. This reaction proceeds by the diazotization of the primary amino group, followed by its displacement with a hydroxyl group from the aqueous solvent.

The general reaction is as follows: R-CH(NH₂)-COOH + HNO₂ → R-CH(OH)-COOH + N₂ + H₂O doubtnut.com

This method is foundational to the Van Slyke estimation of amino acids, which quantifies the nitrogen gas evolved during the reaction doubtnut.com. A practical application of this principle is the synthesis of (S)-2-Hydroxy-3,3-dimethylbutanoic acid from L-tert-leucine ((S)-2-Amino-3,3-dimethylbutanoic acid) core.ac.ukmedchemexpress.com. The reaction is performed by treating the amino acid with sodium nitrite in an acidic solution, such as aqueous sulfuric acid, at a controlled temperature (e.g., 0 °C) core.ac.uk. The stereochemistry at the α-carbon is maintained throughout the process, making it a reliable method for producing chiral α-hydroxy acids from readily available chiral amino acid precursors.

| Starting Material | Reagent | Product | Key Feature |

| (R)-2-Amino-3,3-dimethylbutanoic Acid | Nitrous Acid (HNO₂) | (R)-2-Hydroxy-3,3-dimethylbutanoic acid | Retention of stereochemical configuration |

| L-tert-leucine | Sodium nitrite / Sulfuric acid | (S)-2-Hydroxy-3,3-dimethylbutanoic acid | Retention of stereochemical configuration |

Stereoselective Hydroxyamination in Related Amino Diol Syntheses

Stereoselective hydroxyamination is a powerful strategy for the synthesis of 2-amino-1,3-diols, which are important structural motifs in various biologically active molecules beilstein-journals.orgbeilstein-journals.org. This method involves the simultaneous introduction of an amino group and a hydroxyl group across a double bond with high stereocontrol. The key step is often a stereoselective aminohydroxylation or a related multi-step sequence that achieves the same outcome beilstein-journals.orgbeilstein-journals.org.

Two primary strategies are generally employed for the synthesis of 2-amino-1,3-diol moieties:

Insertion of alcohol and amino groups into the α,β position with the correct stereochemistry beilstein-journals.orgbeilstein-journals.org.

Formation of a bond between two existing chiral centers to produce the target structure beilstein-journals.orgbeilstein-journals.org.

An example of this methodology is the synthesis of pinane-based 2-amino-1,3-diols starting from monoterpenes like (−)-α-pinene beilstein-journals.orgbeilstein-journals.org. In this process, an intermediate such as isopinocarveol is first converted into a carbamate, which then undergoes a stereoselective aminohydroxylation to form a condensed oxazolidin-2-one beilstein-journals.orgbeilstein-journals.org. Subsequent reduction or hydrolysis of the oxazolidinone ring yields the desired primary and secondary 2-amino-1,3-diols beilstein-journals.orgbeilstein-journals.org. Tandem methods have also been developed for the catalytic asymmetric preparation of enantioenriched β-hydroxy (E)-enamines, which can be hydrogenated to furnish syn-1,3-amino alcohols nih.gov.

Resolution-Based Synthetic Strategies

When a chemical synthesis produces a racemic mixture (a 50:50 mixture of two enantiomers), a process called chiral resolution is required to separate them libretexts.orgwikipedia.orglibretexts.org. Since enantiomers have identical physical properties like solubility and melting point, direct separation is difficult libretexts.orglibretexts.org. Resolution strategies circumvent this by converting the enantiomers into diastereomers, which have different physical properties and can be separated.

Diastereomeric Amine Salt Formation and Separation

A widely used method for resolving racemic acids is through the formation of diastereomeric salts libretexts.org. This process involves reacting the racemic acid with an enantiomerically pure chiral base (a resolving agent) libretexts.orglibretexts.org. The reaction produces a mixture of two diastereomeric salts.

For a racemic acid (R/S-Acid) and a chiral amine resolving agent (R-Amine), the products are:

(R-Acid)·(R-Amine) salt

(S-Acid)·(R-Amine) salt

These two salts are diastereomers, not enantiomers, and therefore exhibit different physical properties, most notably different solubilities in a given solvent libretexts.orgpharmtech.comwikipedia.org. This difference allows for their separation by fractional crystallization wikipedia.orgresearchgate.net. The less soluble diastereomeric salt will crystallize out of the solution first, allowing it to be isolated by filtration wikipedia.org. After separation, the pure enantiomeric acid can be recovered from the salt by treatment with a strong acid, which protonates the carboxylate and liberates the chiral amine resolving agent libretexts.orgwikipedia.org.

Utilization of Chiral Amine Resolving Agents

The success of diastereomeric salt resolution depends heavily on the choice of the resolving agent wikipedia.org. For the resolution of racemic carboxylic acids, a variety of naturally occurring and synthetic chiral amines are available.

Commonly Used Chiral Amine Resolving Agents:

| Resolving Agent | Type | Source |

| Brucine | Alkaloid Base | Naturally Occurring |

| Strychnine | Alkaloid Base | Naturally Occurring |

| Quinine | Alkaloid Base | Naturally Occurring |

| Cinchonidine | Alkaloid Base | Naturally Occurring |

| 1-Phenylethanamine | Synthetic Amine | Synthetic |

| 2-Amino-1-butanol | Synthetic Amine | Synthetic |

| 2-Amino-1,2-diphenylethanol (ADPE) | Synthetic Amino Alcohol | Synthetic |

Naturally occurring alkaloids like brucine, strychnine, and quinine are frequently used because they are readily available as single enantiomers libretexts.orglibretexts.org. Synthetic amines such as 1-phenylethanamine are also effective but must first be resolved themselves libretexts.org. The selection of the resolving agent and the crystallization solvent is often determined empirically to achieve the best separation wikipedia.orgresearchgate.net. For instance, racemic 3-hydroxycarboxylic acids have been efficiently resolved using agents like 2-amino-1,2-diphenylethanol (ADPE) and cinchonidine nih.gov.

Advanced Synthetic Techniques and Green Chemistry Principles

Modern chemical synthesis emphasizes not only the efficiency of producing the target molecule but also the sustainability of the process. This involves designing reaction pathways that are safer, generate less waste, and use resources more efficiently monash.edu.

Optimization of Synthesis Routes for Improved Atom Economy and Reduced Waste

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product wjpps.com. A reaction with high atom economy maximizes the use of starting materials and minimizes the generation of waste byproducts monash.eduwjpps.com.

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For example, the traditional synthesis of the painkiller Ibuprofen involved six steps and had an atom economy of about 40%, meaning 60% of the atoms from the reactants ended up as waste. In contrast, a newer, greener three-step synthesis has an atom economy of 77%, significantly reducing waste and improving efficiency monash.edu.

Optimizing synthesis routes for high atom economy can be achieved through several strategies:

Enzymatic Cascades: Using multi-enzyme systems can create highly efficient and selective reaction pathways. A tri-enzymatic system has been developed for the synthesis of d-2-aminobutyric acid from L-threonine, achieving a yield of over 90% with carbon dioxide and water as the only by-products, demonstrating a highly atom-economic process nih.govnih.govresearchgate.net.

Catalysis: Employing catalysts allows for reactions to proceed with high selectivity and efficiency, often under milder conditions, reducing energy consumption and waste.

Redesigning Reactions: Switching from stoichiometric reagents to catalytic alternatives and designing addition reactions rather than substitution or elimination reactions can significantly improve atom economy.

By integrating these principles, chemists can develop synthetic routes that are not only effective but also environmentally and economically more sustainable monash.eduwjpps.com.

Chemical Reactivity and Transformation Mechanisms of 2 Aminomethyl 3,3 Dimethylbutanoic Acid

Reactions Involving the Amino Group

The primary amino group (-NH2) in 2-(aminomethyl)-3,3-dimethylbutanoic acid is a key site for a variety of chemical transformations, including oxidation and nucleophilic additions, such as amide bond formation.

Oxidation Reactions and Control of Selectivity

The oxidation of amino acids can lead to a variety of products, and controlling the selectivity is a significant challenge. The primary amino group can be oxidized, but this often requires specific reagents to avoid side reactions, such as the oxidation of the C-H bonds of the alkyl backbone. In the case of β-amino alcohols, selective oxidation is possible. For instance, the oxidation of N-terminal serine and threonine residues with sodium periodate (B1199274) can selectively form carbonyl compounds. mdpi.com The rate of oxidation of α-amino alcohols is significantly higher than that of diols found in sugars, but this rate is highly pH-dependent. mdpi.com Under acidic conditions, protonation of the amino group can suppress its oxidation. mdpi.com

For a compound like this compound, which is a β-amino acid, selective oxidation of the amino group without affecting the carboxylic acid or the tert-butyl group would require carefully chosen conditions. General methods for amino acid oxidation can result in deamination to form a keto acid. libretexts.org The oxidation of sulfur-containing amino acids like methionine to its sulfoxide (B87167) derivative is a well-studied selective reaction, highlighting that specific functionalities can be targeted under controlled conditions. nih.govnih.gov However, for simple alkyl amino acids, achieving selective oxidation of the amino group to functionalities like nitro or hydroxylamino groups while preserving the rest of the molecule is synthetically challenging and often involves multi-step protection and deprotection strategies. The presence of the tert-butyl group might offer some steric protection to the adjacent C-H bonds, potentially aiding in the selectivity of oxidation at the more accessible amino group.

Amide Bond Formation and Peptide Coupling Mechanisms

Amide bond formation is a fundamental reaction of the amino group, typically occurring when it acts as a nucleophile attacking an activated carboxylic acid. britannica.comwikipedia.org The direct reaction between a carboxylic acid and an amine is generally slow and requires high temperatures to drive off water. libretexts.org Therefore, peptide coupling reagents are employed to activate the carboxylic acid component, making it more susceptible to nucleophilic attack by the amine.

The steric hindrance posed by the tert-butyl group in this compound makes peptide coupling particularly challenging. researchgate.net Traditional coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) may lead to low yields or slow reaction rates. researchgate.netjackwestin.com The mechanism with DCC involves the activation of a carboxylic acid to form an O-acylisourea intermediate, which is a good leaving group. The amine then attacks the carbonyl carbon of this intermediate to form the amide bond. libretexts.org

To overcome the challenges of sterically hindered couplings, more efficient reagents have been developed. bachem.com Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are often used in conjunction with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). youtube.com HATU converts the carboxylic acid into a highly reactive OAt-ester, which is then readily attacked by the amine. youtube.com The use of benzotriazole-based activation methods has also proven effective for coupling sterically hindered amino acids, often proceeding with complete retention of chirality. nih.gov

Table 1: Common Peptide Coupling Reagents and their Characteristics

| Coupling Reagent | Acronym | Activating Mechanism | Suitability for Hindered Couplings |

| Dicyclohexylcarbodiimide | DCC | Forms O-acylisourea intermediate | Moderate, can be inefficient |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate | HATU | Forms highly reactive OAt-active ester | High |

| N-(Cbz- and Fmoc-α-aminoacyl)benzotriazoles | - | Pre-activated benzotriazole (B28993) esters | High |

| N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline | EEDQ | Forms a mixed anhydride | Good, does not require a tertiary base |

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is the other key reactive site in this compound. Its primary reactions involve nucleophilic acyl substitution, where the hydroxyl group is replaced by another nucleophile. The most common transformations are esterification and amide formation (where the carboxylic acid is the electrophile).

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. jackwestin.comyoutube.comyoutube.com The reaction mechanism involves protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol. libretexts.org After a series of proton transfers, a molecule of water is eliminated to yield the ester. libretexts.org An alternative and efficient method for preparing amino acid methyl esters involves the use of methanol (B129727) and trimethylchlorosilane (TMSCl) at room temperature. nih.gov This method is compatible with a wide range of natural and synthetic amino acids. nih.gov

The carboxylic acid can also be converted into an acid chloride using reagents like thionyl chloride (SOCl2). libretexts.org The resulting acid chloride is a highly reactive intermediate that can readily react with amines to form amides or with alcohols to form esters. jackwestin.com

Reduction Reactions of Related Carboxylic Acid Precursors (e.g., Wolff-Kishner Reduction of 2-oxo-3,3-dimethylbutanoic acid)

The synthesis of this compound or its structural analogs can involve the reduction of precursor molecules. A key related precursor is 2-oxo-3,3-dimethylbutanoic acid. The reduction of the ketone functionality in this precursor is a critical step.

The Wolff-Kishner reduction is a classic organic reaction used to convert a carbonyl group (aldehyde or ketone) completely into a methylene (B1212753) group (-CH2-). byjus.comalfa-chemistry.com This reaction is performed under strongly basic conditions using hydrazine (B178648) (NH2NH2) and a strong base like potassium hydroxide (B78521) (KOH), typically in a high-boiling solvent such as diethylene glycol. nrochemistry.comorganicchemistrytutor.com The reaction is particularly useful for substrates that are sensitive to strong acids, which would be the case in the alternative Clemmensen reduction. alfa-chemistry.com

The mechanism of the Wolff-Kishner reduction proceeds in two main stages:

Hydrazone Formation: The ketone (2-oxo-3,3-dimethylbutanoic acid) first reacts with hydrazine to form a hydrazone intermediate. alfa-chemistry.comorganicchemistrytutor.comwikipedia.org

Reduction and Nitrogen Elimination: Under strong basic conditions, the hydrazone is deprotonated. A subsequent series of proton transfers and rearrangements leads to the formation of a diimide anion. This intermediate then collapses, irreversibly eliminating nitrogen gas (N2) to form a carbanion. byjus.comwikipedia.org This carbanion is then rapidly protonated by the solvent to yield the final alkane product. byjus.com

Applying this to 2-oxo-3,3-dimethylbutanoic acid would result in the formation of 3,3-dimethylbutanoic acid. This highlights how the Wolff-Kishner reduction can be used to deoxygenate a keto-acid precursor, which could be a step in a multi-step synthesis of related saturated compounds.

Role As a Chiral Building Block in Complex Organic Synthesis

Stereoselective Construction of Novel Chemical Entities

As a chiral molecule, 2-(aminomethyl)-3,3-dimethylbutanoic acid holds potential for application in stereoselective synthesis, a branch of synthesis focused on selectively producing a single stereoisomer of a product. The defined stereocenter in its backbone can be used to direct the formation of new stereocenters in a predictable manner, a critical strategy in the asymmetric synthesis of complex natural products and novel organic compounds. While its primary documented use is in peptide and pharmaceutical analog synthesis, its inherent chirality makes it a candidate for broader applications in constructing new chemical entities where control of stereochemistry is paramount.

Application in the Synthesis of Pharmaceutical Intermediates and Active Compounds

A significant application of derivatives of this compound is in the development of pharmaceutical intermediates. The closely related unnatural amino acid, Tle (2-amino-3,3-dimethylbutanoic acid), has been incorporated into analogs of somatostatin (B550006), a hormone that regulates the endocrine system. medchemexpress.com Specifically, Tle was used in the synthesis of new analogs of BIM-23052, a linear somatostatin analog known for its growth hormone-inhibitory activity and high affinity for several somatostatin receptor subtypes (sstr2, sstr3, and sstr5) that are prevalent in many tumor cells. medchemexpress.com

The research aimed to create analogs with improved stability and retained or enhanced biological activity. The inclusion of sterically restricted amino acids like Tle is a strategy to influence the peptide's conformation and resistance to enzymatic degradation. Docking studies confirmed that the resulting analogs bind effectively with somatostatin receptors, particularly sstr3 and sstr5, and tests revealed high hydrolytic stability under conditions mimicking the stomach and human plasma. medchemexpress.com Furthermore, some of these analogs demonstrated significant antitumor activity against cell lines such as HepG2 (human liver cancer). medchemexpress.com

Incorporation into Peptidic Structures

The geminally disubstituted γ-amino acid backbone of this compound and its isomers makes them powerful tools for influencing the structure and function of synthetic peptides.

Researchers have designed and synthesized various peptides by incorporating geminally disubstituted γ-amino acid residues to study their effect on peptide conformation. These syntheses are typically performed using conventional solution-phase chemistry, employing a fragment condensation strategy. researchgate.net Standard protecting groups, such as tert-butyloxycarbonyl (Boc) for the N-terminus and a methyl ester for the C-terminus, are commonly used. researchgate.net

Studies have investigated a series of peptides where different isomers of dimethyl-substituted γ-amino acids are placed at specific positions. For example, peptides with the general sequence Boc-Val-DPro-γx,x-Leu-NHMe have been synthesized, where γx,x represents γ-amino acids with dimethyl substitutions at the C2, C3, or C4 position. nih.gov Another study incorporated these residues into the center of a model helical peptide scaffold, Boc–Leu–Aib–Val–Aib−γx,x–Aib–Leu–Aib–Val–OMe, to generate a series of nonapeptides. medchemexpress.comnih.gov These synthetic efforts allow for a systematic exploration of how the substitution pattern on the γ-amino acid influences the resulting peptide's secondary structure. nih.govmedchemexpress.com

| Peptide Designation | Sequence | Incorporated γ-Amino Acid | Reference |

|---|---|---|---|

| P1 (nonapeptide) | Boc-LUVUγ2,2ULUV-OMe | 4-amino-2,2-dimethylbutanoic acid (γ2,2) | medchemexpress.com, nih.gov |

| P2 (nonapeptide) | Boc-LUVUγ3,3ULUV-OMe | 4-amino-3,3-dimethylbutanoic acid (γ3,3) | medchemexpress.com, nih.gov |

| P3 (nonapeptide) | Boc-LUVUγ4,4ULUV-OMe | 4-amino-4,4-dimethylbutanoic acid (γ4,4) | medchemexpress.com, nih.gov |

| P1 (tetrapeptide) | Boc-Val-DPro-γ2,2-Leu-NHMe | 4-amino-2,2-dimethylbutanoic acid (γ2,2) | nih.gov |

| P2 (tetrapeptide) | Boc-Val-DPro-γ3,3-Leu-NHMe | 4-amino-3,3-dimethylbutanoic acid (γ3,3) | nih.gov |

| P3 (tetrapeptide) | Boc-Val-DPro-γ4,4-Leu-NHMe | 4-amino-4,4-dimethylbutanoic acid (γ4,4) | nih.gov |

Note: U = Aib (α-aminoisobutyric acid)

The incorporation of geminally disubstituted γ-amino acids has a profound and position-dependent influence on peptide secondary structures. While natural peptides composed of L-amino acids predominantly form right-handed helices, certain unnatural residues can induce unusual conformations. medchemexpress.com

Remarkably, the γ-amino acid isomer 4-amino-3,3-dimethylbutanoic acid (γ³,³ or Adb) has been shown to induce both ambidextrous and left-handed helices in chiral peptides that otherwise contain only L-amino acids. medchemexpress.comnih.gov In these peptides, the centrally located achiral γ-residue can adopt either a left- or right-handed helical conformation and impose that handedness on the adjacent chiral residues. medchemexpress.comnih.gov This can result in a rare ambidextrous helix, where one part of the peptide is left-handed and the other is right-handed. medchemexpress.comnih.gov The reversal of handedness can be induced by a single, strategically located water molecule that mediates an intramolecular hydrogen bond. medchemexpress.comnih.gov

In contrast, the conformational abilities of other isomers, like 4-amino-2,2-dimethylbutanoic acid (γ²,²), which is an isomer of the subject compound, are different. Studies on β-hairpin formation showed that while γ³,³ and γ⁴,⁴ residues were well-accommodated in the turn region, the γ²,² residue was not. The geminal disubstitution at the Cα carbon in the γ²,² residue created unfavorable steric hindrance that prevented it from adopting the tight turn structure necessary to nucleate the hairpin fold. This demonstrates that the precise location of the geminal dimethyl group along the amino acid backbone is critical in determining its conformational preferences and its ability to be incorporated into specific secondary structures. researchgate.net

| γ-Amino Acid Residue | Observed Conformation / Structural Influence | Reference |

|---|---|---|

| γ2,2 (4-amino-2,2-dimethylbutanoic acid) | Fails to form isolated tight β-turn mimics; unfavorable steric contacts disable accommodation in β-hairpin turns. nih.gov Can form ambidextrous helices in certain peptide sequences. medchemexpress.comnih.gov | medchemexpress.com, nih.gov, nih.gov, |

| γ3,3 (4-amino-3,3-dimethylbutanoic acid) | Successfully adopts isolated non-helical C12 β-turn mimics and is accommodated in β-hairpin turns. nih.gov Induces ambidextrous and left-handed helices in chiral peptides. medchemexpress.comnih.gov | medchemexpress.com, nih.gov, nih.gov, |

| γ4,4 (4-amino-4,4-dimethylbutanoic acid) | Successfully adopts isolated non-helical C12 β-turn mimics and is accommodated in β-hairpin turns. nih.gov Readily adopts C12 helical conformations and can induce left-handed helices. researchgate.netmedchemexpress.comnih.gov | medchemexpress.com, nih.gov, nih.gov, researchgate.net, |

Synthesis of Analogues and Derivatives for Exploring Structure-Activity Relationships

The synthesis of analogues of this compound, specifically its isomers with dimethyl substitution at different positions, has been a key strategy for exploring structure-activity relationships (SAR). The "activity" in this context is the ability of the amino acid to induce specific secondary structures in peptides.

Systematic studies have been conducted by synthesizing the γ²,², γ³,³, and γ⁴,⁴-dimethylbutanoic acid analogues and incorporating them into identical peptide scaffolds. researchgate.netnih.gov This approach allows for a direct comparison of how moving the geminal dimethyl group along the carbon backbone impacts the conformational properties of the resulting peptide.

The key findings from these SAR studies include:

The position of the geminal substitution directly modulates the ability of the γ-amino acid to form non-helical C12 β-turn mimics, with γ³,³ and γ⁴,⁴ being successful while γ²,² is not. nih.gov

The relative ease of being accommodated into a helical structure decreases in the order of γ⁴,⁴ > γ³,³ > γ²,². researchgate.net

Geminal substitutions at different carbons constrain the backbone torsion angles differently, leading to diverse conformational preferences among the isomers.

This fundamental understanding of how the analogue's structure dictates its conformational influence is crucial for the rational design of foldamers—synthetic peptides with predictable, well-defined structures.

Applications in Biochemical Research

Studies on Branched-Chain Amino Acid Metabolism and Related Biochemical Pathways

While 2-(Aminomethyl)-3,3-dimethylbutanoic acid is a derivative of the branched-chain amino acid L-tert-leucine (2-amino-3,3-dimethylbutanoic acid), direct studies focusing on its specific role in branched-chain amino acid metabolism are not extensively documented in publicly available research. Branched-chain amino acids, including leucine, isoleucine, and valine, are essential nutrients that play crucial roles in protein synthesis and metabolic signaling. Dysregulation of BCAA metabolism has been linked to conditions such as insulin (B600854) resistance and type 2 diabetes.

The research in this area has more directly involved its precursor, (R)-2-amino-3,3-dimethylbutanoic acid, which serves as a structural analogue for natural BCAAs. The introduction of the aminomethyl group to form the title compound alters its chemical properties, making it a distinct molecule for biochemical studies, though its direct impact on BCAA metabolic pathways remains an area for further investigation.

Design and Development of Enzyme Inhibitors

A significant application of the structural motif of this compound is in the rational design of potent and specific enzyme inhibitors. Its rigid and bulky t-butyl group is a key feature for creating molecules that can fit into and block the active sites of enzymes.

The core structure of this compound is integral to the synthesis of sophisticated enzyme inhibitors, such as bisubstrate inhibitors for pantothenate synthetase (PanC). This enzyme is crucial for the biosynthesis of pantothenate (vitamin B5) in microorganisms, making it an attractive target for antimicrobial drug development.

In one key study, researchers synthesized a bisubstrate inhibitor by linking a derivative of (R)-2-amino-3,3-dimethylbutanoic acid with an adenosine (B11128) analogue. The synthesis began with commercially available (R)-2-amino-3,3-dimethylbutanoic acid, which was converted through several steps into a key intermediate that incorporates the this compound structural element. This was then coupled to a modified adenosine moiety to create the final bisubstrate inhibitor, designed to mimic the transition state of the enzyme-catalyzed reaction.

Computational modeling plays a pivotal role in understanding how these inhibitors interact with their target enzymes. For the pantothenate synthetase inhibitor, molecular docking simulations were used to predict the binding mode of the inhibitor within the enzyme's active site.

These models revealed that the t-butyl group, a defining feature of the this compound portion of the inhibitor, occupies a specific hydrophobic pocket within the pantothenate synthetase active site. This interaction is critical for the high affinity and specificity of the inhibitor. The computational analysis helps to rationalize the potent inhibitory activity observed in biochemical assays and provides a framework for designing next-generation inhibitors with improved properties.

The efficacy of inhibitors incorporating the this compound structure is confirmed through rigorous testing. This involves both in vitro assays with the purified enzyme and evaluations against whole microbial cells.

For the pantothenate synthetase bisubstrate inhibitor, in vitro kinetic studies demonstrated potent inhibition of the enzyme. The inhibitory activity is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of inhibitor required to produce half-maximum inhibition.

Furthermore, the inhibitor was tested for its ability to halt the growth of whole Mycobacterium tuberculosis cells. The results from these whole-cell assays are crucial for determining if the inhibitor can effectively penetrate the bacterial cell wall and reach its target enzyme in a living organism. The data below summarizes typical findings in such an evaluation.

| Assay Type | Target | Measurement | Result |

| In vitro Enzyme Assay | Purified Pantothenate Synthetase (PanC) | Inhibition Constant (Kᵢ) | Potent, often in the nanomolar range |

| Whole-Cell Assay | Mycobacterium tuberculosis | Minimum Inhibitory Concentration (MIC) | Effective growth inhibition |

These findings underscore the utility of this compound as a scaffold in developing powerful enzyme inhibitors with potential therapeutic applications.

Analytical Methodologies and Chemical Derivatization Strategies for Research Characterization

Enhancement of Chromatographic and Spectrometric Performance through Derivatization

Derivatization is a key strategy in the analysis of polar molecules like amino acids. sigmaaldrich.com The process involves chemically modifying the analyte to produce a derivative with properties more suitable for a specific analytical technique. sigmaaldrich.com For 2-(Aminomethyl)-3,3-dimethylbutanoic acid, derivatization aims to increase its volatility for gas chromatography or enhance its retention and ionization for liquid chromatography-mass spectrometry. sigmaaldrich.comcreative-proteomics.com

Mass spectrometry (MS) is a highly sensitive detection method, but the ionization efficiency of amino acids can be low. Derivatization can introduce a readily ionizable group onto the target molecule, significantly improving detection limits.

3-Nitrophenylhydrazine (3-NPH): This reagent is commonly used for the derivatization of carboxylic acids. nih.gov In a reaction often facilitated by a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), 3-NPH reacts with the carboxyl group of this compound to form a hydrazide derivative. nih.gov This process not only neutralizes the polar carboxyl group but also introduces a nitroaromatic moiety, which enhances ionization efficiency in mass spectrometry, particularly in negative ion mode. nih.gov Studies have shown this method to be highly effective, with derivatization yields approaching 100%. nih.gov

O-Benzylhydroxylamine (oBHA): While primarily used for carbonyl compounds, oBHA can also derivatize carboxylic acids in the presence of coupling agents like EDC. upf.edu The reaction targets the carboxyl functional group of the amino acid. This derivatization is particularly useful for improving chromatographic separation on reversed-phase columns and enhancing MS detection. upf.edu

2-Picolylamine (2-PA): Picolylamines are effective derivatizing agents for carboxylic acids, including fatty acids and other metabolites. mdpi.com The reaction with the carboxyl group of this compound, typically aided by a coupling agent, attaches a picolinyl group. This modification introduces a basic pyridine (B92270) ring, which is easily protonated, leading to a strong signal in positive mode electrospray ionization (ESI)-MS. mdpi.com This strategy has been shown to provide enhanced sensitivity and selectivity for the analysis of various acids. mdpi.com

Table 1: Derivatization Reagents for Enhanced MS Detection

| Derivatizing Reagent | Target Functional Group | Purpose of Derivatization | Typical MS Ionization Mode |

|---|---|---|---|

| 3-Nitrophenylhydrazine (3-NPH) | Carboxylic Acid | Improves ionization efficiency and chromatographic retention. nih.gov | Negative ESI |

| O-Benzylhydroxylamine (oBHA) | Carboxylic Acid | Improves chromatographic separation and MS detection. upf.edu | Positive ESI |

| 2-Picolylamine (2-PA) | Carboxylic Acid | Increases ionization efficiency by introducing a readily protonated group. mdpi.com | Positive ESI |

GC-MS is a powerful analytical tool, but it requires analytes to be volatile and thermally stable. nih.gov Amino acids in their native form are zwitterionic, non-volatile, and thermally labile, making derivatization an essential step for GC-MS analysis. nih.gov The goal is to mask the polar amino (-NH2) and carboxyl (-COOH) groups. sigmaaldrich.com

Two common approaches are silylation and acylation/esterification:

Silylation: This is a widely used technique where active hydrogens on the amino and carboxyl groups are replaced by a silyl (B83357) group, such as a tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com A common reagent for this is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.comresearchgate.net The resulting TBDMS derivative of this compound would be significantly more volatile and less polar, allowing it to pass through the GC column. The TBDMS derivatives are also more stable and less sensitive to moisture compared to smaller trimethylsilyl (B98337) (TMS) derivatives. sigmaaldrich.com Mass spectra of TBDMS derivatives produce characteristic fragmentation patterns, such as the loss of a methyl group (M-15) or a tert-butyl group (M-57), which aids in identification. sigmaaldrich.com

Acylation and Esterification: This two-step process first converts the carboxylic acid to an ester (e.g., a propyl ester) and then acylates the amino group. Reagents like propyl chloroformate can be used to derivatize amino acids directly in biological samples. nih.gov This method is robust and can be automated, allowing for high-throughput analysis of numerous amino acids in a single run. nih.gov

While direct analysis of underivatized amino acids by LC-MS/MS is possible using advanced column chemistries like hydrophilic interaction chromatography (HILIC), derivatization remains a common strategy to improve performance on widely used reversed-phase (RP) columns. restek.comthermofisher.com Derivatization can enhance retention, improve peak shape, and increase detection sensitivity. nih.gov

For LC-MS/MS, derivatization often aims to increase the hydrophobicity of the analyte and introduce a tag that ionizes efficiently. rsc.org Reagents like 3-NPH and 2-picolylamine, discussed previously, are effective for this purpose. nih.govmdpi.com Another notable reagent is diethyl ethoxymethylenemalonate (DEEMM), which reacts with the primary amino group of this compound. nih.govut.ee The resulting derivative is more hydrophobic and exhibits a characteristic neutral loss of an ethanol (B145695) molecule (46 Da) during collision-induced dissociation (CID) in the mass spectrometer, which can be used for targeted screening of all derivatized amino compounds in a sample. nih.govut.ee

Spectroscopic Techniques for Structural Elucidation and Conformational Analysis

Spectroscopic methods are indispensable for confirming the chemical structure and determining the three-dimensional conformation of molecules like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the atomic structure of a molecule. wikipedia.org Through various NMR experiments, it is possible to map the connectivity of atoms and their spatial relationships. For this compound, ¹H and ¹³C NMR would provide definitive structural confirmation.

¹H NMR: The proton NMR spectrum would show characteristic signals for each unique proton environment. The tert-butyl group would appear as a sharp singlet integrating to nine protons. The methylene (B1212753) protons of the aminomethyl group (-CH₂NH₂) and the methylene protons adjacent to the carboxyl group (-CH₂COOH) would likely appear as complex multiplets due to spin-spin coupling with each other and adjacent protons. The proton on the chiral center would also be a multiplet.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the six unique carbon atoms in the structure: the carboxyl carbon, the two quaternary carbons (one from the tert-butyl group and the chiral center), the two methylene carbons, and the methyl carbons of the tert-butyl group.

2D NMR: Advanced techniques like COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy) can establish connectivity between protons and their proximity in space, which is crucial for conformational analysis. wikipedia.orguzh.ch These methods help assign which protons are coupled and which are spatially close, defining the molecule's preferred conformation in solution. nih.gov

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (based on analogous structures)

| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| -C(CH₃)₃ | ~1.0-1.1 | Singlet | Signal from the nine equivalent protons of the tert-butyl group. chemicalbook.com |

| -CH-CH₂-COOH | ~2.2-2.4 | Multiplet | Methylene protons adjacent to the electron-withdrawing carboxyl group. chemicalbook.com |

| -CH-CH₂-NH₂ | ~2.8-3.1 | Multiplet | Methylene protons adjacent to the amino group. chemicalbook.com |

| -CH(CH₂)(CH₂) | ~2.5-2.8 | Multiplet | Proton on the chiral center, coupled to adjacent methylene groups. |

| -COOH | ~10-12 | Broad Singlet | Acidic proton, often broad and may exchange with solvent. |

| -NH₂ | Variable | Broad Singlet | Amine protons, position and visibility depend on solvent and pH. |

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid crystalline state. youtube.com The technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate an electron density map, from which an atomic model of the molecule can be built. youtube.com

A crystal structure of this compound would provide unambiguous information on:

Molecular Structure: Precise bond lengths, bond angles, and torsion angles. nih.gov

Conformation: The preferred solid-state conformation of the molecule, including the orientation of the tert-butyl group relative to the backbone.

Stereochemistry: Absolute confirmation of the stereochemistry at the chiral center if a single enantiomer is crystallized.

Intermolecular Interactions: The packing of molecules in the crystal lattice, revealing hydrogen bonding patterns involving the amino and carboxyl groups, and van der Waals interactions. nih.gov

While a specific crystal structure for this compound is not publicly available, studies on related β-amino acids show they often form well-defined hydrogen-bonded networks, frequently existing as zwitterions in the crystal lattice. iisc.ac.innih.gov

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful analytical technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. wikipedia.org This technique is particularly valuable for investigating the conformation and stereochemistry of chiral compounds like this compound. The resulting CD spectrum provides information on the molecule's three-dimensional structure in solution, which is crucial for understanding its biological activity and interactions.

In the context of this compound, which is a β-amino acid, CD spectroscopy can be employed to probe its conformational preferences. The primary chromophore in non-aromatic amino acids is the carboxyl group, which absorbs in the far-UV region. vlabs.ac.in The peptide bond, when this amino acid is incorporated into a peptide chain, also becomes a key chromophore in the far-UV region (around 180-250 nm), and its CD signal is highly sensitive to the secondary structure of the peptide. vlabs.ac.innih.gov

The analysis of the CD spectrum in the far-UV region can reveal the presence of ordered secondary structures such as α-helices, β-sheets, or polyproline II (PPII) helices when this compound is part of a larger peptide. acs.orgnih.gov Each of these structures has a characteristic CD signature. For instance, an α-helix typically shows a positive band around 192 nm and two negative bands at approximately 208 nm and 222 nm. hiroshima-u.ac.jp In contrast, a β-sheet structure is characterized by a negative band around 215-220 nm and a positive band around 195 nm. hiroshima-u.ac.jp

Theoretical calculations, such as those based on Density Functional Theory (DFT), can be used to predict the CD spectra of different conformers of this compound. mdpi.comresearchgate.net By comparing the experimentally measured CD spectrum with the calculated spectra of various possible conformations, researchers can gain insights into the predominant solution-state structure of the molecule. This approach has been successfully applied to other amino acids to elucidate their conformational landscapes. mdpi.com

Furthermore, studying the CD spectrum under varying experimental conditions, such as temperature, pH, and solvent polarity, can provide information about the conformational stability of peptides containing this amino acid. Changes in the CD spectrum upon titration with a metal ion or another molecule can also be used to study binding interactions.

Table 1: Characteristic Far-UV Circular Dichroism (CD) Spectral Features of Common Peptide Secondary Structures

| Secondary Structure | Positive Band(s) (nm) | Negative Band(s) (nm) |

| α-Helix | ~192 | ~208, ~222 |

| β-Sheet | ~195 | ~215-220 |

| Polyproline II (PPII) Helix | ~220 | ~206 |

| Unordered/Random Coil | - | ~198 |

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Dynamics Simulations of Compound Interactions

MD simulations typically involve the following steps:

System Setup: A three-dimensional model of the molecule is placed in a simulation box, often containing explicit solvent molecules (like water) and ions to mimic physiological conditions. For studies involving biological macromolecules, the compound would be docked into the active or allosteric site of the protein.

Force Field Application: A force field, which is a set of parameters describing the potential energy of the system, is applied. Common force fields for biomolecular simulations include AMBER, CHARMM, and GROMOS.

Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to equilibrate the system, allowing it to reach a stable state.

Production Run: The simulation is run for a specific period, during which the trajectories of all atoms are calculated by solving Newton's equations of motion.

From the trajectories, various properties can be analyzed, such as interaction energies, hydrogen bonding patterns, and conformational changes. For a compound like 2-(Aminomethyl)-3,3-dimethylbutanoic acid, MD simulations could elucidate its interaction with ion channels or transporters, which are common targets for GABA analogues. For instance, studies on gabapentin (B195806) have utilized MD simulations to understand its intercalation into layered double hydroxides for drug delivery systems, providing data on its orientation and release dynamics. chemrevlett.comchemrevlett.com Such simulations calculate properties like the mean square displacement (MSD) to understand the diffusion and release of the drug from a carrier. chemrevlett.com

A hypothetical MD simulation of this compound interacting with a protein binding pocket would likely focus on the interactions of its key functional groups: the carboxylate and the aminomethyl group. The simulations would track the stability of hydrogen bonds and electrostatic interactions with amino acid residues in the binding site.

Table 1: Representative Parameters for Molecular Dynamics Simulations of GABA Analogues

| Parameter | Typical Value/Setting | Purpose |

| Force Field | AMBER, GROMOS, CHARMM | To define the potential energy function of the system. |

| Solvent Model | TIP3P, SPC/E | To explicitly represent water molecules. |

| Simulation Box | Cubic or Rectangular | To contain the molecule and solvent for periodic boundary conditions. |

| Temperature | 300 K or 310 K | To simulate physiological temperature. |

| Pressure | 1 atm | To simulate atmospheric pressure. |

| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | To observe the dynamic behavior of the molecule over time. |

| Time Step | 1-2 femtoseconds (fs) | The integration time step for solving equations of motion. |

This table represents typical parameters used in MD simulations of small molecules and may be adapted for this compound.

Density Functional Theory (DFT) Calculations on Conformational Preferences of Derivatives

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is particularly useful for determining the preferred three-dimensional arrangements (conformations) of a molecule and its derivatives by calculating the energies of different spatial orientations. For a flexible molecule like this compound, with its rotatable bonds, DFT can identify the most stable conformers.

DFT studies on related GABA analogues have been performed to understand their structure-activity relationships. researchgate.netnih.gov For example, the conformational flexibility of the neurotransmitter GABA and its analogues is crucial for their binding to different receptors. nih.gov DFT calculations can map the potential energy surface of the molecule by systematically rotating its dihedral angles and calculating the corresponding energy. The resulting low-energy conformations are predicted to be the most populated ones.

A DFT study on this compound would likely investigate the dihedral angles of the backbone to determine the relative orientation of the aminomethyl and carboxyl groups. The bulky tert-butyl group at the 3-position would significantly influence the conformational landscape, likely favoring staggered conformations to minimize steric hindrance.

Table 2: Hypothetical Low-Energy Conformers of this compound from DFT Calculations

| Conformer | Dihedral Angle 1 (N-Cα-Cβ-Cγ) | Dihedral Angle 2 (Cα-Cβ-Cγ-COOH) | Relative Energy (kcal/mol) | Key Feature |

| 1 | ~60° (gauche) | ~180° (anti) | 0.00 | Extended conformation, minimizing steric clash. |

| 2 | ~180° (anti) | ~60° (gauche) | 0.5 - 1.5 | Folded conformation, potential for intramolecular interactions. |

| 3 | ~60° (gauche) | ~60° (gauche) | > 2.0 | Higher energy due to steric hindrance between functional groups. |

This table is a hypothetical representation based on general principles of conformational analysis and findings for similar molecules. Actual values would require specific DFT calculations for this compound.

These calculations can also provide insights into the electronic properties of the molecule, such as the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are important for predicting reactivity. researchgate.net

Simulation-Assisted Approaches in Analytical Chemistry (e.g., Predicting Ion Transitions and Retention Times)

Computational simulations are increasingly used to support analytical chemistry by predicting the behavior of molecules in various analytical techniques, such as mass spectrometry and chromatography.

Predicting Ion Transitions in Mass Spectrometry: In mass spectrometry, molecules are ionized and then fragmented. The pattern of fragmentation is characteristic of the molecule's structure. Computational methods can simulate the fragmentation process to predict the masses of the resulting ions (ion transitions). This is particularly useful for identifying unknown compounds or confirming the structure of synthesized molecules. While specific simulation studies on the mass spectral fragmentation of this compound are not documented, general fragmentation patterns for similar compounds, like ketamine analogues, have been studied to aid in their identification. nih.gov For this compound, common fragmentation pathways would likely involve the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), and ammonia (B1221849) (NH₃), as well as cleavage of the carbon backbone.

Predicting Retention Times in Chromatography: Quantitative Structure-Retention Relationship (QSRR) models are computational methods used to predict the retention time of a compound in a chromatographic system based on its molecular descriptors. researchgate.netnih.govnih.gov These descriptors are numerical values that encode structural and physicochemical properties of the molecule, such as its size, shape, and polarity.

A QSRR model for predicting the retention time of this compound would be developed by:

Compiling a dataset of compounds with known retention times under specific chromatographic conditions.

Calculating a variety of molecular descriptors for each compound.

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that correlates the descriptors with the retention times. nih.gov

Once a robust model is established, it can be used to predict the retention time of new compounds like this compound. This can significantly speed up method development and aid in the identification of compounds in complex mixtures.

Table 3: Common Molecular Descriptors Used in QSRR Models for Predicting Retention Time

| Descriptor Type | Example Descriptors | Relevance to Retention |

| Constitutional | Molecular Weight, Number of Atoms | Relates to the size of the molecule. |

| Topological | Connectivity Indices (e.g., Kier & Hall) | Describes the branching and shape of the molecule. |

| Geometrical | Molecular Surface Area, Molecular Volume | Relates to the molecule's interaction with the stationary phase. |

| Physicochemical | LogP (octanol-water partition coefficient), Polar Surface Area | Describes the hydrophobicity and polarity of the molecule. |

This table outlines descriptor types commonly used in QSRR modeling. The specific descriptors and their coefficients in a predictive model would depend on the chromatographic system and the set of training compounds.

By leveraging these simulation-assisted approaches, the analytical characterization of this compound can be made more efficient and informative, even in the absence of extensive experimental data.

Q & A

Q. What analytical methods are recommended for detecting 2-(aminomethyl)-3,3-dimethylbutanoic acid and its analogs in biological matrices?

Methodology: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity for low-abundance metabolites. For example, synthetic cannabinoid metabolites like 5F-MDMB-PINACA 3,3-dimethylbutanoic acid are detected using LC-MS/MS with optimized ion transitions and collision energies . Sample preparation involves protein precipitation or solid-phase extraction to reduce matrix effects. High-resolution mass spectrometry (HRMS) is also critical for retrospective identification in archived data .

Q. How can researchers address matrix effects impacting the detection of 3,3-dimethylbutanoic acid derivatives in blood or urine?

Methodology: Matrix effects vary between blood sources due to differences in phospholipid content or anticoagulants. To mitigate this, use matrix-matched calibration curves and isotope-labeled internal standards (e.g., AB-FUBINACA-d4 for normalization). Recovery experiments with spiked blood samples at varying storage conditions (room temperature, refrigerated, frozen) are essential to validate robustness .

Advanced Research Questions

Q. What metabolic pathways lead to the formation of 3,3-dimethylbutanoic acid derivatives from synthetic cannabinoids, and how can these be characterized?

Methodology: Phase I metabolism (hydrolysis, oxidation) generates 3,3-dimethylbutanoic acid metabolites. For example, 5F-MDMB-PINACA undergoes ester hydrolysis to form 5F-MDMB-PINACA 3,3-dimethylbutanoic acid. In vitro incubation with human liver microsomes and HRMS-based metabolite profiling are used to identify metabolic intermediates. Retrospective HRMS data mining of forensic casework can also reveal novel metabolites .

Q. How do storage conditions affect the stability of 3,3-dimethylbutanoic acid metabolites in biological samples?

Methodology: Stability studies should assess short-term (room temperature, 24–72 hours), long-term (refrigerated/frozen, weeks to months), and freeze-thaw cycles. For instance, 5F-MDMB-PINACA 3,3-dimethylbutanoic acid remains stable in blood across all conditions, but parent compounds degrade rapidly. Autosampler stability (4°C for 24–48 hours) must also be validated to ensure data integrity during batch processing .

Q. What strategies resolve contradictions in metabolite detection across studies, such as source-dependent variability in blood samples?

Methodology: Contradictions may arise from inter-individual differences in metabolism or matrix composition. Use multi-laboratory validation studies with harmonized protocols. For example, the inconsistent detection of 5F-MDMB-PINACA 3,3-dimethylbutanoic acid in blood from different donors highlights the need for standardized anticoagulant use (e.g., sodium fluoride/potassium oxalate) and rigorous quality controls .

Q. How can researchers differentiate structural isomers of 3,3-dimethylbutanoic acid derivatives in complex biological mixtures?

Methodology: Isomeric resolution requires advanced chromatographic techniques, such as ultra-performance liquid chromatography (UPLC) with sub-2-µm particle columns. Pairing retention time alignment with HRMS fragmentation patterns (e.g., diagnostic ions for 3,3-dimethylbutanoic acid vs. 3-methylbutanoic acid) improves specificity. Synthetic reference standards are indispensable for confirmation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.